Methyl 2-[2-(4-cyanophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate
Description
Methyl 2-[2-(4-cyanophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is a pyrazole derivative characterized by a dihydro-pyrazole core substituted with a 4-cyanophenyl group, a methyl ester, and a methyl group. Its molecular formula is C₁₅H₁₃N₃O₃, with a molecular weight of 283.28 g/mol (calculated). The ester group enhances solubility in organic solvents, while the cyano substituent may influence intermolecular interactions, such as hydrogen bonding or π-π stacking .
Properties
Molecular Formula |
C14H13N3O3 |
|---|---|
Molecular Weight |
271.27 g/mol |
IUPAC Name |
methyl 2-[2-(4-cyanophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]acetate |
InChI |
InChI=1S/C14H13N3O3/c1-9-12(7-13(18)20-2)14(19)17(16-9)11-5-3-10(8-15)4-6-11/h3-6,16H,7H2,1-2H3 |
InChI Key |
KZNPKZHLTGHEPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=C(C=C2)C#N)CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2-(4-cyanophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the cyanophenyl group and the esterification process. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-(4-cyanophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the carbonyl group to an alcohol.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Methyl 2-[2-(4-cyanophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly as a kinase inhibitor.
Industry: Used in the production of advanced materials and as a building block for various chemical products.
Mechanism of Action
The mechanism of action of Methyl 2-[2-(4-cyanophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as a kinase inhibitor, it may bind to the active site of the enzyme, preventing its normal function and thereby inhibiting cell proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, the compound is compared to structurally analogous pyrazole derivatives (Table 1).
Table 1: Structural and Functional Comparison of Pyrazole Derivatives
* Inferred from analogous multi-component reactions in and .
Key Comparisons
Ester Group Variation (Methyl vs. Ethyl): The ethyl ester analog (Table 1, Row 2) has a marginally higher molecular weight (285.30 vs. 283.28) and likely increased lipophilicity compared to the methyl ester derivative. This could enhance membrane permeability in biological systems but may reduce aqueous solubility .
Aryl Substituent Influence (4-Cyanophenyl vs. None): The 4-cyanophenyl group introduces strong electron-withdrawing effects, stabilizing the pyrazole ring and enabling π-π interactions in crystal packing . The simpler analog lacking this group (Table 1, Row 3) exhibits reduced molecular complexity and lower weight, which may simplify synthesis but limit functionality .
Biological Activity Potential: Compounds with cyano and amino substituents (e.g., Table 1, Row 4) demonstrate antimicrobial activity, suggesting the target compound’s 4-cyanophenyl group could similarly interact with biological targets .
Synthetic Accessibility:
- The target compound’s synthesis likely parallels methods in and , involving condensation or multi-component reactions. In contrast, derivatives with thiophene or thiazolo-pyrimidine cores () require more complex pathways .
Research Findings and Implications
- Structural Characterization: The target compound’s crystal structure could be resolved using SHELX programs, which are robust for small-molecule refinement . Hydrogen-bonding patterns involving the cyano group may align with Etter’s graph-set analysis .
- Thermodynamic Stability: The 4-cyanophenyl group likely enhances thermal stability compared to non-aryl analogs, as seen in related agrochemicals ().
- Limitations: Current data gaps include experimental biological activity and precise solubility metrics.
Biological Activity
Methyl 2-[2-(4-cyanophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is a compound of interest due to its potential biological activities. This article discusses its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables summarizing research findings.
Chemical Structure and Properties
The compound has the following molecular formula: and a molecular weight of approximately 364.39 g/mol. The structure includes a pyrazole ring, which is known for its diverse biological activities.
Biological Activities
1. Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains, showing moderate to high efficacy.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Bacillus subtilis | 10 |
This data suggests that the compound could be promising for developing new antimicrobial agents.
2. Antioxidant Activity
The compound has also been evaluated for its antioxidant potential. Studies have shown that it can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases.
3. Anti-inflammatory Effects
In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases.
The biological activities of this compound are attributed to its ability to interact with various biological targets:
- Inhibition of Enzymes : The presence of the pyrazole moiety allows for enzyme inhibition, particularly in pathways related to inflammation and microbial resistance.
- Radical Scavenging : The structure enables the donation of electrons to free radicals, mitigating oxidative damage.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial activity of this compound involved testing against both Gram-positive and Gram-negative bacteria. The results confirmed its broad-spectrum activity, particularly against Staphylococcus aureus and Escherichia coli, with MIC values indicating effective inhibition.
Case Study 2: Antioxidant Properties
Another research project focused on assessing the antioxidant capacity using DPPH and ABTS assays. The results showed that the compound exhibited a significant reduction in radical concentration compared to control groups, highlighting its potential as a natural antioxidant agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
